molecular formula C12H8F2N2O2 B3008005 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid CAS No. 1228350-88-6

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid

Cat. No. B3008005
CAS RN: 1228350-88-6
M. Wt: 250.205
InChI Key: RVOSCEPHUJVGAD-UHFFFAOYSA-N
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Description

The compound "2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid" is a derivative of pyridine carboxylic acid, which is a class of compounds that have been extensively studied due to their diverse applications in chemistry and biology. The presence of the difluorophenylamino group suggests potential for unique chemical reactivity and physical properties, as well as possible applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives has been demonstrated in various studies. For instance, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids was achieved through a three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes, without any prior activation . This method could potentially be adapted for the synthesis of 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid by using appropriate difluorophenylamino derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acid derivatives is characterized by the presence of a pyridine ring, which can act as a bidentate chelating ligand, and carboxylic acid groups that can participate in various bonding modes. For example, pyridine-2,3-dicarboxylic acid has been used to form coordination polymers with metal ions, where it acts as a bridging ligand . The difluorophenylamino group in 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid would likely influence the coordination chemistry and the overall molecular geometry of the compound.

Chemical Reactions Analysis

Pyridine carboxylic acid derivatives are versatile in chemical reactions. They can undergo functionalization reactions, as seen with 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which reacted with 2,3-diaminopyridine to yield different products depending on the reaction conditions . Similarly, 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid could participate in various functionalization reactions, potentially leading to a range of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acid derivatives can be quite diverse. For example, Eu(III) and Tb(III) complexes with ligands containing pyridine-2,6-dicarboxylic acid units exhibit strong luminescence, which has been applied in biological imaging . The introduction of the difluorophenylamino group in 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid is likely to affect properties such as solubility, acidity, and potential for forming complexes with metals, which could be explored for various applications in materials science and as biological probes.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Research has indicated that compounds similar to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, such as pyridine-2,3-dicarboxylic acid, are utilized in the preparation of metal-organic frameworks (MOFs). MOFs, due to their tunable properties, find applications in various fields including molecular recognition, adsorption and separation processes, catalysis, ion exchange, and molecular magnetism (Tabatabaee et al., 2011).

Synthesis and Functionalization

The compound has been studied in the context of selective metalation and subsequent functionalization. For example, trifluoromethyl-substituted pyridines and quinolines, which are structurally related to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, have been metalated and carboxylated under various conditions, indicating its potential for diverse chemical synthesis (Schlosser & Marull, 2003).

Pharmaceutical and Biochemical Industries

Pyridine-3-carboxylic acid, a compound closely related to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, is widely used in the food, pharmaceutical, and biochemical industries. Its production can be intensified through enzymatic conversion or biosynthesis, highlighting its significance in these industries (Kumar & Babu, 2009).

Luminescence Detection of Nitroaromatics

A study focused on polyfluorinated-aromatic carboxylic acids, related to 2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid, demonstrated their use in luminescence detection of nitroaromatics. This suggests potential applications in sensing and detection technologies (Tang et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry and material science .

properties

IUPAC Name

2-(2,3-difluoroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSCEPHUJVGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorophenylamino)pyridine-3-carboxylic acid

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